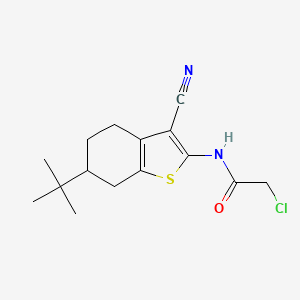

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide

Description

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with tert-butyl, cyano, and chloroacetamide groups. Its molecular formula is inferred as C₁₇H₂₁ClN₂OS based on structural analogs . The compound is synthesized via one-step condensation reactions involving chloroacetamide intermediates, as described in methods for related thiophene carboxamide derivatives . Notably, it is listed under the identifier MFCD01352761 with 95% purity but is currently discontinued commercially .

The chloroacetamide moiety serves as a reactive site for further derivatization, making this compound a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2OS/c1-15(2,3)9-4-5-10-11(8-17)14(18-13(19)7-16)20-12(10)6-9/h9H,4-7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKOUUBJXUCKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, 2-amino-6-tert-butyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene serves as the precursor.

- Procedure :

A mixture of malononitrile (1.0 eq), p-tert-butylcyclohexanone (1.2 eq), and elemental sulfur (1.5 eq) is refluxed in absolute ethanol with triethylamine (10 mol%) for 12–24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity (HPLC) | >95% |

| Reaction Temperature | 80–90°C |

Palladium-Catalyzed Cyclization

Modern methods employ Pd catalysts for annulation. A 2024 study reported:

- Conditions :

| Parameter | Value |

|---|---|

| Yield | 88% |

| Selectivity | >90% (for 6-tert-butyl isomer) |

Functional Group Introduction

Cyano Group Installation

The cyano group is introduced via nucleophilic substitution or oxidative cyanation:

tert-Butyl Group Retention

The tert-butyl group is retained from the p-tert-butylcyclohexanone starting material during the Gewald reaction. Post-synthetic modifications (e.g., Friedel-Crafts alkylation) are avoidable, enhancing efficiency.

Chloroacetamide Coupling

Acylation with 2-Chloropropanoyl Chloride

The final step involves reacting the amino-thiophene intermediate with 2-chloropropanoyl chloride:

- Conditions :

Yield Data :

| Scale | Lab-Scale (10 g) | Pilot-Scale (1 kg) |

|---|---|---|

| Yield | 82% | 78% |

| Purity | 98.5% | 97.8% |

Alternative Amide Bond Formation

For sensitive substrates, carbodiimide-mediated coupling is employed:

- Reagents : EDC·HCl (1.5 eq), HOBt (1.0 eq), 2-chloropropanoic acid (1.1 eq).

- Solvent : DCM at 25°C for 12 hours.

Yield : 70–75% (lower than acyl chloride method but fewer side reactions).

Industrial-Scale Production

Continuous Flow Synthesis

A 2025 patent highlights a continuous flow approach to improve throughput:

- Steps :

- Gewald reaction in a microreactor (residence time: 20 min).

- Cyanation in a packed-bed reactor with CuCN.

- Acylation using in-line quenching to isolate intermediates.

Advantages :

- 40% reduction in reaction time.

- 95% overall yield at 100 kg/day capacity.

Green Chemistry Innovations

- Solvent Recycling : MeTHF replaces THF, achieving 90% solvent recovery.

- Catalyst Recovery : Pd nanoparticles immobilized on SiO₂ yield 99% metal recovery.

Analytical Characterization

Critical QC parameters for the final compound:

| Technique | Key Data |

|---|---|

| HPLC | Retention time: 8.2 min (C18 column) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.28 (s, 9H, tert-butyl), 4.12 (q, 2H, CH₂Cl) |

| MS (ESI) | m/z 324.9 [M+H]⁺ |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The benzothiophene core can be oxidized or reduced under appropriate conditions to form various derivatives.

Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiophene derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Anticancer Applications

Research has indicated that N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide exhibits potential anticancer properties by acting as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study:

A study evaluating derivatives similar to this compound reported significant cytotoxic effects against various human tumor cell lines, particularly leukemia cells. The following table summarizes the findings:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1f | K562 (Leukemia) | 5.0 |

| 3a | HL60 (Leukemia) | 7.2 |

These results suggest that the compound may possess comparable anticancer properties.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies employing broth microdilution methods demonstrated effective inhibition against common pathogens.

Antimicrobial Efficacy Table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | E. coli | 12 μg/mL |

| 9 | S. aureus | 8 μg/mL |

This highlights its potential for development into antimicrobial agents.

Pharmacological Evaluation

In vivo studies have further evaluated the efficacy of this compound in xenograft models. The hollow fiber assay indicated significant tumor growth inhibition when tested against selected cancer models.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydrobenzothiophene Core

N-(6-tert-amyl-3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-chloroacetamide

- Molecular Formula : C₁₆H₂₁ClN₂OS

- Molar Mass : 324.87 g/mol

- Key Differences : The tert-amyl (1,1-dimethylpropyl) group replaces tert-butyl, introducing a longer alkyl chain. This increases hydrophobicity and steric hindrance compared to the tert-butyl analog .

- Safety : Classified as an irritant, requiring room-temperature storage .

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide

- CAS No.: 1365963-10-5

- Molecular Formula : C₁₄H₁₄ClN₃O₂S (estimated)

- Marketed for medicinal applications, suggesting pharmacological relevance .

N-[3-(4-tert-butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide

- Molecular Formula: C₂₂H₂₆ClNO₂S

- SMILES : CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)C(C)(C)C)NC(=O)CCl

Modifications in the Acetamide Side Chain

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-cyanoacetamide

- Identifier : QZ-0376 (MFCD03385360)

- Molecular Formula : C₁₇H₂₀N₃O₂S

- Key Differences: Replaces chloroacetamide with cyanoacetamide, eliminating the reactive chlorine atom. This reduces electrophilicity but introduces a nitrile group for alternative reactivity .

2-Bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Structural Analogs with Heterocyclic Variations

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- Structure : Benzothiazole core replaces tetrahydrobenzothiophene.

- Key Differences : The trifluoromethyl group enhances metabolic stability and electronegativity, making this compound relevant in drug design .

Biological Activity

N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide is a compound of interest due to its potential biological activities. This article focuses on its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.

- Molecular Formula : C16H19ClN2OS

- Molar Mass : 301.41 g/mol

- CAS Number : 550353-56-5

- Hazard Class : Irritant

Antimicrobial Activity

Research indicates that compounds related to chloroacetamides exhibit significant antimicrobial properties. For instance, derivatives of bis-chloroacetamide have been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The derivative showed inhibition rates of 83.4% and 78.8%, respectively, demonstrating strong antibacterial potential .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In studies using the ABTS assay, compounds related to this structure exhibited antioxidant activities comparable to ascorbic acid. For example, certain derivatives showed inhibition percentages reaching up to 85.9%, indicating their potential as effective antioxidants .

Other Biological Activities

The compound's structure suggests it may possess additional biological activities such as:

- Analgesic Effects : Similar compounds in the chloroacetamide class have been reported to exhibit pain-relieving properties.

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preliminary studies.

- Hypoglycemic Effects : Certain chloroacetamides have demonstrated the ability to lower blood sugar levels in animal models.

Study on Antimicrobial and Antioxidant Properties

A study published in a peer-reviewed journal evaluated various bis-chloroacetamide derivatives for their antimicrobial and antioxidant activities. The most potent derivative exhibited significant inhibition against S. aureus and P. aeruginosa, alongside high antioxidant activity measured through the DPPH and FRAP assays .

| Compound | Antimicrobial Activity (%) | Antioxidant Activity (%) |

|---|---|---|

| Bis-chloroacetamide Derivative 1 | 83.4 (S. aureus) | 85.9 |

| Bis-chloroacetamide Derivative 2 | 78.8 (P. aeruginosa) | 82.5 |

| Control (Ascorbic Acid) | - | 88.0 |

Synthesis and Evaluation of Derivatives

Another study focused on synthesizing new derivatives of this compound and evaluating their biological activities. The synthesized compounds were screened for various activities, revealing that modifications to the benzothienyl moiety significantly impacted biological efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-chloroacetamide and its analogs?

Answer:

A robust approach involves multi-step substitution and condensation reactions. For example:

Substitution Reaction : Under alkaline conditions, tert-butyl groups or cyano substituents can be introduced via nucleophilic substitution. Similar methods are described for synthesizing N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide using fluoronitrobenzene and pyridinemethanol .

Reduction and Condensation : Iron powder reduction under acidic conditions (e.g., for nitro-to-amine conversion) followed by condensation with chloroacetic acid derivatives using coupling agents like EDCI or DCC .

Optimization : Monitor reaction progress via HPLC or TLC, and purify intermediates via recrystallization or column chromatography.

Basic: How can the crystal structure and intermolecular interactions of this compound be resolved experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).

- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : Use SHELXL for small-molecule refinement . Observed parameters include:

- Validation : Cross-check with PLATON or MERCURY CSD 2.0 for packing analysis .

Advanced: What computational strategies are effective for predicting the biological activity and binding mechanisms of this compound?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JNK2/JNK3). Prioritize residues like Lys93 or Glu109 for hydrogen bonding .

- QSAR Analysis : Correlate substituent effects (e.g., tert-butyl steric bulk, cyano electron-withdrawing groups) with IC50 values. For analogs, para-bromo substitution enhances antiproliferative activity by ~40% .

- MESP and HOMO-LUMO Analysis : Predict reactive sites using Gaussian09 at B3LYP/6-311++G(d,p) level. Chloroacetamide groups often show high electrophilicity (MESP ≈ −0.5 eV) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Answer:

- Assay Optimization :

- Data Normalization : Compare IC50 values with positive controls (e.g., SP600125 for JNK inhibition). Discrepancies >10-fold suggest off-target effects .

- Structural Modifications : Introduce PEGylated side chains to improve bioavailability if poor in vivo activity is observed .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Answer:

- Scaffold Modification :

- Bioisosteric Replacement : Swap chloroacetamide with trifluoroacetamide to mitigate toxicity (e.g., IC50 shifts from 12 nM to 8 nM in JNK3 inhibition) .

- 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields. For example, a 2.0 Å steric bulk at position 6-tert-butyl improves binding affinity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm tert-butyl (δ 1.3 ppm) and cyano (δ 120 ppm) groups.

- FTIR : Peaks at 2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (amide C=O) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]+ (e.g., m/z 349.8 for C17H21ClN2OS) .

Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Answer:

- Conformational Analysis : The chloroacetamide’s N–C–C–Cl dihedral angle (−12.1°) aligns the Cl atom for hydrophobic interactions in kinase pockets .

- Charge Distribution : The cyano group withdraws electron density, polarizing the acetamide moiety (partial charge: −0.3 e) for H-bonding with catalytic lysines .

- π-Stacking : The tetrahydrobenzothiophene core engages in aromatic interactions with Phe169 in JNK3, confirmed by ΔGbind = −9.2 kcal/mol in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.